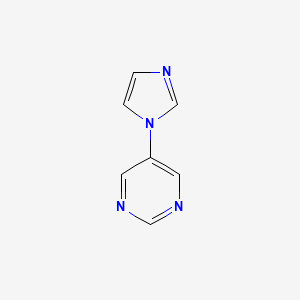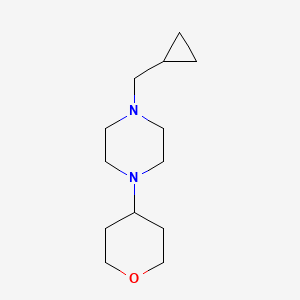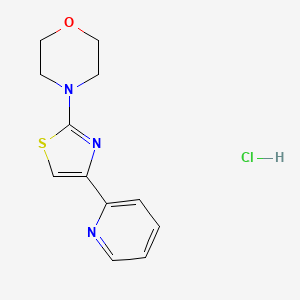![molecular formula C24H20N2O3S B2509251 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 388623-05-0](/img/structure/B2509251.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
The compound this compound is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and physical properties. Although the specific compound is not directly studied in the provided papers, the related structures and analyses can give insights into its characteristics. The papers discuss compounds with thiazole rings and benzamide groups, which are structural features also present in the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the thiazole ring and subsequent attachment of various substituents to this core structure. For instance, the synthesis of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide involves the formation of a thiazole ring and the attachment of a benzylidene group . This suggests that the synthesis of this compound would similarly require the formation of a thiazole core followed by the introduction of the ethoxyphenyl and phenoxybenzamide substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and DFT studies . These methods provide detailed information on the molecular geometry, conformational flexibility, and electronic structure. For example, the X-ray structure analysis of the mentioned compound reveals the presence of two independent molecules in the asymmetric unit and provides insights into the conformation of the thiazole ring . This implies that a similar approach could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their molecular structure and electronic properties. The presence of functional groups such as benzamide and thiazole rings can participate in various chemical reactions. For instance, the formation of N-heterocyclic carbenes from mesomeric betaines indicates the potential for tautomerization and complexation with metals . This suggests that this compound may also exhibit interesting reactivity, potentially forming complexes with transition metals or undergoing tautomerization.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be predicted based on their molecular structure and electronic properties. The DFT calculations, vibrational frequencies, and NMR chemical shift values provide information on the stability and reactivity of the compounds . Additionally, the study of supramolecular aggregation in closely related benzamides reveals different modes of intermolecular interactions, such as hydrogen bonding and π-π stacking . These findings can be extrapolated to anticipate the physical and chemical properties of this compound, including its solubility, melting point, and potential for forming crystalline structures with specific packing motifs.
Aplicaciones Científicas De Investigación
Anticonvulsant and Sedative-Hypnotic Activity
Thiazole derivatives have been designed, synthesized, and evaluated for their potential as anticonvulsant agents. Compounds with essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring, a known anticonvulsant pharmacophore, have shown considerable anticonvulsant activity. One such compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Antimicrobial Activity
Research on thiazole derivatives incorporating the thiazole ring has revealed their potential in antimicrobial applications. A series of synthesized compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungal strains. This suggests that thiazole derivatives may provide valuable therapeutic interventions for microbial diseases (Desai et al., 2013).
Anticancer Activity
A series of substituted thiazol-2-yl phenyl benzamides were evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide. This highlights the potential of thiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Analgesic and Anti-inflammatory Effects
Studies on benzanilides, closely related to thiazole derivatives, have shown significant analgesic and anti-inflammatory effects. These compounds demonstrated inhibition of paw swelling and an analgesic effect stronger than aspirin in certain cases, suggesting their potential for pain and inflammation management (Oskay et al., 1989).
Molecular Imaging
Thiazole-containing compounds have also been explored for their use in molecular imaging, particularly in positron emission tomography (PET) imaging of brain receptors. The development of radiolabelled nonpeptide angiotensin II antagonists for AT1 receptor imaging exemplifies the utility of thiazole derivatives in this area (Hamill et al., 1996).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action could potentially be influenced by the solvent environment .
Propiedades
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-28-19-13-11-17(12-14-19)22-16-30-24(25-22)26-23(27)18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBOJMNBCGZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)


![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)
![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)




![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
